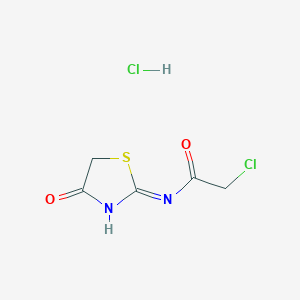
2-(Pyridin-2-ylthio)propanohydrazide
Vue d'ensemble
Description
2-(Pyridin-2-ylthio)propanohydrazide, also known as PTPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTPH belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Antimycobacterial Activity
Research on derivatives of 2-(Pyridin-2-ylthio)propanohydrazide, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, has demonstrated feable antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. The synthesis of these compounds and their biological activity underlines the potential for developing new antimycobacterial agents (Mamolo et al., 2001; Mamolo et al., 2002).
Molecular Conformers and Characterization
The synthesis and characterization of novel conformers, specifically (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives, highlight the compound's potential in the study of molecular structures and conformations. This research not only adds to the understanding of N-acylhydrazones but also opens avenues for further studies in molecular dynamics and structural chemistry (Evrard et al., 2022).
Coordination Chemistry and Complex Formation
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2-(Pyridin-2-ylthio)propanohydrazide derivatives, have been explored for their use in creating luminescent lanthanide compounds and iron complexes. These complexes are of interest for biological sensing and studying unusual thermal and photochemical spin-state transitions, showcasing the compound's utility in developing advanced materials and sensors (Halcrow, 2005).
Catalytic and Surface Properties
The catalytic and surface properties of Yttrium Oxide generated from reactions involving pyridine derivatives, including those related to 2-(Pyridin-2-ylthio)propanohydrazide, were studied through the decomposition of 2-propanol. These studies reveal the substance's potential in catalysis and its interaction with various surfaces, indicating its usefulness in materials science and engineering (Hussein & Gates, 1998).
Antimicrobial and Antioxidant Activities
The compounds derived from 2-(Pyridin-2-ylthio)propanohydrazide have been evaluated for their antimicrobial and antioxidant activities, demonstrating potential in the development of new therapeutic agents. These studies provide a foundation for further research into the medicinal applications of these compounds (Rusnac et al., 2020).
Propriétés
IUPAC Name |
2-pyridin-2-ylsulfanylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6(8(12)11-9)13-7-4-2-3-5-10-7/h2-6H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJQZUZIUPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylthio)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)